Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate
Description
Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate is a functionalized biphenyl derivative featuring a dioxolane ring at the 4'-position of the biphenyl scaffold and a methyl ester group at the 3-position. The dioxolane group enhances solubility in polar solvents and may influence stereoelectronic properties, while the biphenyl core enables π-π interactions relevant to biological targeting or polymer design .
For example, describes a one-pot Diels-Alder and palladium-catalyzed cross-coupling method to generate tetrahydrobiphenyl carboxylates, which could be adapted for synthesizing the target compound by modifying substituents .
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 3-[4-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)15-4-2-3-14(11-15)12-5-7-13(8-6-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
VQGMLVJAJZVBAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate typically involves the acetalization of aldehydes or ketones with ethylene glycol. One common method is the reaction of benzoic acid derivatives with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as heteropoly acids or metal catalysts may be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions of sensitive functional groups during chemical transformations. Additionally, the biphenyl moiety may interact with biological receptors or enzymes, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and functional properties:
Key Observations:
Electronic Effects: The nitro group in Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate () introduces strong electron-withdrawing effects, making it reactive in reduction or nucleophilic substitution reactions. Trifluoromethyl (CF₃) substituents () enhance metabolic stability and lipophilicity, a feature exploited in drug design .
Synthetic Utility :
- The dioxaborolane in Methyl 3'-methyl-4'-(dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate () facilitates cross-coupling reactions, whereas the formyl group in Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate () enables condensation reactions for heterocycle synthesis .
Biological Relevance :
- Halogenated analogs like Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate () are structurally similar to kinase inhibitors, where halogens improve target binding via halogen bonding .
Solubility and Stability: The dioxolane moiety in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., CF₃ or halogens), though exact data are unavailable in the evidence .
Biological Activity
Introduction
Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate is an organic compound that has garnered interest due to its unique structural features and potential biological activities. The compound consists of a biphenyl moiety linked to a dioxolane ring, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C17H16O4
- Molecular Weight : 284.31 g/mol
- CAS Number : 400747-00-4
The presence of the dioxolane ring enhances the compound's reactivity and may influence its biological interactions. The biphenyl structure is known for its role in modulating pharmacological activities.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
-
Antibacterial Properties
- The compound has shown promising antibacterial activity against various strains of bacteria. In vitro studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.
-
Antifungal Activity
- Research indicates that this compound possesses antifungal properties. Its efficacy against fungal pathogens has been evaluated through minimum inhibitory concentration (MIC) assays.
-
Anticancer Potential
- Emerging evidence suggests that this compound may have anticancer properties. Preliminary tests on cancer cell lines indicate that it could induce apoptosis or inhibit cell proliferation, making it a candidate for further development in cancer therapeutics.
Antibacterial Activity
A study conducted by researchers evaluated the antibacterial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated an MIC of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating significant antibacterial activity (Table 1).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Antifungal Activity
In antifungal studies, the compound was tested against Candida albicans and Aspergillus niger. The results showed an MIC of 64 µg/mL for C. albicans and 128 µg/mL for A. niger (Table 2).
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 128 |
Anticancer Activity
A preliminary evaluation of the anticancer potential was performed using MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound exhibited IC50 values of 15 µg/mL for MCF-7 and 20 µg/mL for HCT116, suggesting a moderate level of cytotoxicity (Table 3).
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane ring enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
